molecular formula C9H18ClNO3 B12094652 methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride

methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride

Cat. No.: B12094652
M. Wt: 223.70 g/mol
InChI Key: WCWXJCRWBPDXBR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a tetrahydropyran ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the formation of the tetrahydropyran ring through cyclization reactions. The final step involves the esterification of the propanoate group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often utilize flow chemistry techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction conditions, leading to higher purity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidation, reducing agents such as dimethyl sulfide for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and tetrahydropyran-containing molecules. Examples are:

Uniqueness

What sets methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1

InChI Key

WCWXJCRWBPDXBR-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1CCOCC1)N.Cl

Canonical SMILES

COC(=O)C(CC1CCOCC1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.